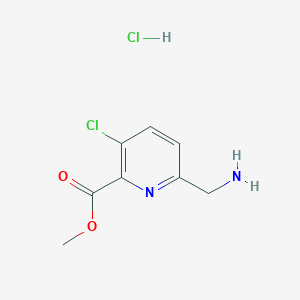

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)7-6(9)3-2-5(4-10)11-7;/h2-3H,4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBSDQNMWOFQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride can be represented as follows:

- Molecular Formula : C₇H₈ClN₂O₂

- Molecular Weight : 178.60 g/mol

- CAS Number : Not specified in the search results.

The presence of the amino group and the chloropyridine moiety contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride. For instance, derivatives of pyridine and oxadiazole have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

In one study, compounds with similar structural features exhibited IC₅₀ values ranging from 0.67 to 1.95 μM against several cancer lines, demonstrating promising anticancer properties .

The mechanism by which Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can increase the expression of pro-apoptotic genes such as p53 and Bax .

Other Biological Activities

In addition to anticancer properties, related compounds have demonstrated:

- Antimicrobial Activity : Various derivatives exhibit moderate-to-good antimicrobial effects against bacterial strains .

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties through modulation of inflammatory pathways.

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyridine derivatives for their anticancer activity using the NCI guidelines. The results indicated that certain derivatives had significant growth inhibition against leukemia and solid tumor cell lines, with notable selectivity for specific types .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.67 |

| Compound B | HCT-116 | 0.80 |

| Compound C | HepG2 | 1.95 |

Case Study 2: Mechanistic Insights

Molecular docking studies have revealed that compounds similar to Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride can effectively bind to target proteins involved in cancer progression, thereby inhibiting their activity .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent in drug development:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including resistant strains. Its mechanism likely involves the inhibition of enzymes critical for bacterial metabolism.

- Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer drug. For instance, cytotoxicity assays on FaDu hypopharyngeal tumor cells revealed an IC50 value of approximately 25 µM, indicating effective cell death at relatively low concentrations.

Agricultural Applications

The compound is also explored for its use in agrochemicals:

- Herbicide Development: It serves as an intermediate in the synthesis of herbicides due to its ability to inhibit specific metabolic pathways in plants.

Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity Case Study

A study focusing on the cytotoxic effects of methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride on FaDu hypopharyngeal tumor cells demonstrated:

- Dose-dependent increase in cell death : The compound exhibited significant cytotoxicity with an IC50 value around 25 µM.

- Mechanism of Action : The compound interacts with cellular pathways regulating growth and apoptosis, highlighting its potential for further development as an anticancer agent.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The compound shares structural similarities with other pyridine-based esters and hydrochlorides. Based on similarity metrics (0.84–0.91), the following analogues are notable (Table 1):

Table 1: Structural Comparison of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride with Analogues

| Compound Name | CAS Number | Similarity Score | Structural Differences | Potential Applications |

|---|---|---|---|---|

| Methyl 6-(aminomethyl)picolinate hydrochloride | 71469-93-7 | 0.84 | Lacks 3-chloro substituent | Intermediate in drug synthesis |

| Methyl 4-aminopyridine-2-carboxylate | 67515-76-8 | 0.91 | Amino group at position 4; no aminomethyl or Cl | Agrochemical precursor |

| Methyl 4-amino-5-nitropicolinate | 171670-23-8 | 0.84 | Nitro group at position 5; amino at position 4 | Explosives or dye manufacturing |

Functional Group Analysis

- Aminomethyl vs. Amino Groups: The aminomethyl group at position 6 (target compound) may enhance steric bulk and hydrogen-bonding capacity compared to Methyl 4-aminopyridine-2-carboxylate, influencing binding affinity in biological targets .

- Hydrochloride Salts : Similar to Metabutoxycaine Hydrochloride (CAS C17H28N2O2•HCl), hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceutical formulations .

Research and Industrial Context

- Crystallographic Studies : Structural data for such compounds may be determined using programs like SHELXL, which is widely employed for small-molecule refinement .

- Commercial Availability : The compound is produced by at least 15 suppliers in China, reflecting its demand in high-throughput chemical synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride typically involves:

- Introduction of the chloropyridine core

- Aminomethylation at the 6-position of the pyridine ring

- Esterification or maintenance of the methyl carboxylate group at the 2-position

- Formation of the hydrochloride salt for stability and isolation

The key synthetic challenge is selective substitution on the pyridine ring and controlled introduction of the aminomethyl group without affecting other reactive sites.

Chlorination of Pyridine Precursors

A common approach starts with a pyridine derivative bearing a cyano or carboxylate group at the 2-position and a methyl or other substituent at the 4-position. The chlorination step is crucial for introducing the 3-chloro substituent.

- Chlorinating Agents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are preferred chlorinating agents. The reaction is typically conducted by heating the pyridine intermediate with POCl₃ and PCl₅ at reflux (~115°C) for about 2 hours until chlorination is complete.

- Workup: Excess chlorinating agents are removed by distillation, followed by cooling and aqueous workup to isolate the 2-chloro-3-cyano-4-methylpyridine intermediate.

Conversion of Cyano to Amino and Aminomethyl Groups

The cyano group at the 3-position can be converted into an amido group through acid hydrolysis, typically using concentrated sulfuric acid at elevated temperatures (70–110°C, preferably ~90°C) for several hours. After cooling and filtration, the amido intermediate is isolated.

Subsequently, the amido group is converted to an amino group by treatment with a strong base (e.g., sodium hydroxide) and a halogen (preferably bromine) at mild temperatures (10–30°C), followed by heating to 60–80°C for completion. The amino intermediate is then extracted and purified.

For the aminomethyl substitution at the 6-position, nucleophilic substitution reactions using nitrogen nucleophiles such as methylamine or benzylmethylamine on dichloropyridine derivatives have been reported. These reactions show high regioselectivity favoring substitution at the 6-position, yielding 6-(aminomethyl) derivatives with high purity and yield.

Esterification and Formation of the Hydrochloride Salt

The methyl ester at the 2-position is generally maintained throughout the synthesis or introduced via esterification of the corresponding carboxylic acid intermediate.

The final step involves converting the free base amine into the hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and facilitates isolation and purification.

Representative Synthetic Route Summary

| Step | Reaction Type | Conditions & Reagents | Outcome/Intermediate |

|---|---|---|---|

| 1 | Pyridine ring chlorination | POCl₃ (10 parts), PCl₅ (1 part), reflux (~115°C), 2 h | 3-chloro-2-cyano-4-methylpyridine |

| 2 | Acid hydrolysis (cyano to amido) | Concentrated H₂SO₄, 70-110°C, ~3 h | 2-chloro-3-amido-4-methylpyridine |

| 3 | Amination (amido to amino) | NaOH (aq), Br₂, 10-30°C then 60-80°C, 1 h | 2-chloro-3-amino-4-methylpyridine |

| 4 | Nucleophilic substitution (aminomethyl introduction) | Methylamine or related amine, selective substitution | 6-(aminomethyl)-3-chloropyridine derivative |

| 5 | Esterification / salt formation | Methyl ester maintained or formed; HCl treatment | Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride |

Detailed Research Findings

- Regioselectivity: The nucleophilic substitution on 2,6-dichloropyridine derivatives shows excellent regioselectivity for the 6-position substitution when reacted with nitrogen nucleophiles, minimizing side products.

- Reaction Yields: The chlorination and subsequent transformations typically proceed with high yields (>80%), with purification steps involving filtration and organic solvent extraction (e.g., methylene chloride) to isolate pure intermediates.

- Reaction Conditions: Controlled temperature ranges (ambient to reflux) and reaction times (1–3 hours) are critical for optimizing conversion and minimizing decomposition or side reactions.

- Conversion of trifluoromethyl to methoxycarbonyl: In related pyridine derivatives, conversion of trifluoromethyl groups to methoxycarbonyl groups via sodium methoxide treatment followed by acid hydrolysis is effective, suggesting potential adaptation for similar carboxylate ester formation.

Notes on Analytical Characterization

- NMR Spectroscopy: Proton NMR signals confirm substitution patterns and functional groups; for example, signals at ~4.55 ppm (multiplet) correspond to methylene protons adjacent to the amino group, while aromatic protons appear downfield.

- IR Spectroscopy: Characteristic absorption bands include C=O stretching (~1629 cm⁻¹), C≡N (if present) (~2219 cm⁻¹), and N-H stretching (~3059 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.